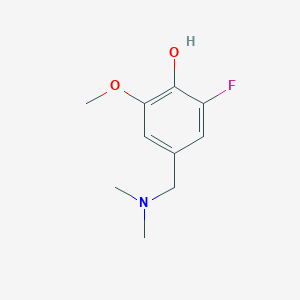

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Description

Properties

IUPAC Name |

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTMCGGOLLFMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547594 | |

| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103905-49-3 | |

| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, with the CAS Number 103905-49-3, is a substituted phenolic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure combines a phenol core with a fluorine atom, a methoxy group, and a dimethylaminomethyl group. This unique combination of functional groups suggests a range of potential biological activities and makes it a valuable intermediate in organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl moiety can improve solubility and provide a site for further chemical modification.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.

Physicochemical Properties

The physicochemical properties of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are influenced by the interplay of its various functional groups. While extensive experimental data is not widely published, we can predict its properties based on the known effects of its substituents on the phenol ring.

| Property | Predicted Value/Information | Rationale and Comparative Analysis |

| Molecular Formula | C₁₀H₁₄FNO₂ | Based on its chemical structure.[1] |

| Molecular Weight | 199.22 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a colorless to pale yellow solid or oil | Phenols and their derivatives are often crystalline solids or high-boiling liquids at room temperature.[3] |

| Melting Point | Predicted to be in the range of 50-100 °C | The melting and boiling points of phenols increase with molecular weight and are influenced by intermolecular hydrogen bonding.[3][4] For comparison, 4-fluoro-2-methoxyphenol has a boiling point of 195 °C. |

| Boiling Point | Predicted to be >200 °C | The presence of the polar hydroxyl and amino groups will lead to a relatively high boiling point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | The phenolic hydroxyl group can participate in hydrogen bonding, conferring some water solubility. The dimethylaminomethyl group can be protonated at acidic pH, further increasing aqueous solubility. However, the overall nonpolar character of the benzene ring and other substituents will limit its solubility in water. |

| pKa | Estimated to be in the range of 9-10 | The acidity of phenols is influenced by substituents on the aromatic ring.[5] The electron-withdrawing fluorine atom tends to increase acidity (lower pKa), while the electron-donating methoxy and dimethylaminomethyl groups decrease acidity (higher pKa).[6] Phenol itself has a pKa of approximately 10. |

Synthesis and Reaction Mechanisms

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is synthesized via the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[7][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-fluoro-6-methoxyphenol with formaldehyde and dimethylamine. The aminomethylation occurs at the position para to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.

Caption: Proposed synthesis of the target molecule via the Mannich reaction.

Reaction Mechanism

The Mannich reaction with phenols proceeds through two main stages:

-

Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a highly reactive electrophilic iminium ion (Eschenmoser's salt precursor).

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion, leading to the formation of the C-C bond and the final product.[7][9]

Caption: General mechanism of phenolic Mannich base synthesis.[7]

Experimental Protocol: Synthesis

A representative protocol for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is as follows:

-

In a round-bottom flask, dissolve 2-fluoro-6-methoxyphenol (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of dimethylamine (1.1 equivalents) followed by an aqueous solution of formaldehyde (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: A typical experimental workflow for synthesis and purification.

Spectroscopic Analysis

The structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 6.5 - 7.0 | m | 2H | Ar-H |

| Methoxy H | ~3.8 | s | 3H | -OCH₃ |

| Methylene H | ~3.5 | s | 2H | Ar-CH₂-N |

| Methyl H | ~2.3 | s | 6H | -N(CH₃)₂ |

| Phenolic H | 9.0 - 10.0 | br s | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | 110 - 160 | Ar-C |

| Methoxy C | ~56 | -OCH₃ |

| Methylene C | ~60 | Ar-CH₂-N |

| Methyl C | ~45 | -N(CH₃)₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[10][11]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3600 (broad) | O-H stretch (phenolic) |

| 2950 - 3100 | C-H stretch (aromatic) |

| 2800 - 2950 | C-H stretch (aliphatic) |

| 1500 - 1600 | C=C stretch (aromatic ring) |

| 1200 - 1300 | C-O stretch (aryl ether) |

| 1000 - 1100 | C-F stretch |

Note: Predicted IR frequencies are based on typical values for the respective functional groups.[10][12]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 199.22

-

Predicted Fragmentation Pattern: The molecule is expected to fragment via loss of a methyl group (-15 amu) or the entire dimethylaminomethyl group (-58 amu).[13][14]

Safety and Toxicology

-

Aminophenols: These compounds can be irritants and may have toxic effects, including the potential for nephrotoxicity and methemoglobinemia at high exposure levels.[15][16][17]

-

Fluorinated Phenols: Fluorinated organic compounds can be skin and eye irritants.[18][19][20]

-

General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a multifaceted molecule with potential applications in various areas of chemical research. This guide has provided a detailed overview of its predicted chemical properties, a plausible synthetic route, and expected analytical data. The combination of its functional groups makes it an attractive target for further investigation, particularly in the development of novel therapeutic agents. As with any novel compound, experimental verification of the predicted properties is essential.

References

- Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.

- BenchChem. (2025). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases. BenchChem.

- Büyükkıdan, N., Büyükkıdan, B., Bülbül, M., Özer, S., & Yalçın, H. G. (2013). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1013-1017.

- BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem.

- Acidity of phenols, effect of substituents on acidity, qualit

- Aminophenols | Request PDF. (n.d.).

- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).

- Ch24 : Phenols. (n.d.). University of Calgary.

- Phenol | Definition, Structure, Uses, & Facts. (2026, January 2). Britannica.

- p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjug

- AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.

- Mannich reaction mechanism for phenols. | Download Scientific Diagram. (n.d.).

- Provisional Peer Reviewed Toxicity Values for p-Aminophenol. (2005, August 8).

- 4-Methoxyphenol | SIELC Technologies. (n.d.).

- UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies.

- Antioxidative Properties of Phenyl-Substituted Phenols. (1978, June 1).

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube.

- (PDF) Substituent effects on the physical properties and pKa of phenol. (2025, August 6).

- A Comparative Analysis of Theoretical vs. Experimental Spectroscopic Data for Phenolic Compounds: A Case Study of Guaiacol. (n.d.). BenchChem.

- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- 3-Methoxyphenol | C7H8O2 | CID 9007. (n.d.). PubChem.

- 103905-49-3(4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Product Description. (n.d.). ChemicalBook.

- Exploring the Utility of Fluorinated Phenols in Modern Chemistry. (n.d.).

- SAFETY D

- SAFETY DATA SHEET. (2009, July 7). Fisher Scientific.

- 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368. (n.d.). PubChem.

- Supporting information for. (n.d.). The Royal Society of Chemistry.

- Physicochemical properties of some PFASs. | Download Scientific Diagram. (n.d.).

- 4-Fluoro-2-methoxyphenol. (n.d.). CymitQuimica.

- Phenol, 2,4,6-tris[(dimethylamino)methyl]-. (n.d.). NIST WebBook.

- 4-Fluoro-2-methoxyphenol 97. (n.d.). Sigma-Aldrich.

- 4-Methoxyphenol synthesis. (n.d.). ChemicalBook.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. (n.d.). PubMed.

- Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes | Semantic Scholar. (n.d.).

- Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com.

- 2,6-bis(dimethylaminomethyl)-4-methoxyphenol. (2025, May 20). ChemSynthesis.

- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.).

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.).

- Application Note: Mass Spectrometric Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol. (n.d.). BenchChem.

- Synthesis of 4-Methoxyphenol. (n.d.).

- Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). (n.d.). Cheméo.

- ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... (n.d.).

Sources

- 1. 103905-49-3 CAS MSDS (4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. sips.org.in [sips.org.in]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. nj.gov [nj.gov]

- 18. fishersci.ca [fishersci.ca]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted guaiacol derivative of interest to researchers and professionals in drug development. The methodologies and analytical strategies detailed herein are designed to offer a robust, self-validating system for confirming the molecular structure of this and similar small organic molecules. We will proceed through a logical workflow, integrating data from multiple spectroscopic techniques to build a complete and unambiguous structural picture.

Introduction: The Importance of Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its function. For a molecule like 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, the specific arrangement of its functional groups—a phenol, a methoxy group, a dimethylaminomethyl substituent, and a fluorine atom on an aromatic ring—is critical to its chemical reactivity, biological activity, and safety profile. Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of its scientific and commercial development. This guide will demonstrate the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve this.

The Elucidation Workflow: A Multi-faceted Approach

A reliable structural determination relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation minimizes ambiguity.

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first-line technique for determining the molecular weight and, with high resolution, the elemental composition of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate protonation of the tertiary amine.

-

Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500.

Predicted Data and Interpretation

The molecular formula for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is C10H14FNO2.

| Parameter | Predicted Value |

| Molecular Formula | C10H14FNO2 |

| Monoisotopic Mass | 199.1008 |

| Predicted [M+H]+ | 200.1086 |

The observation of a molecular ion peak at m/z 200.1086 in the HRMS spectrum would strongly support the proposed molecular formula. The fragmentation pattern can also provide valuable structural information. For instance, the presence of a fluorine atom can influence fragmentation pathways.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Scan the sample over the range of 4000-650 cm-1.[2]

Predicted Data and Interpretation

The IR spectrum will provide evidence for the key functional groups in the molecule.[3][4]

| Vibrational Mode | Predicted Wavenumber (cm-1) | Interpretation |

| O-H Stretch (Phenol) | 3200-3600 (broad) | The broadness is due to hydrogen bonding.[5][6] |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of protons on the benzene ring.[5] |

| Aliphatic C-H Stretch | 2800-3000 | From the methoxy and dimethylaminomethyl groups. |

| C=C Aromatic Ring Stretch | 1500-1600 | Confirms the presence of the aromatic ring.[5][6] |

| C-O Stretch (Phenol) | ~1220 | Differentiates from aliphatic alcohols.[5] |

| C-O Stretch (Methoxy) | 1000-1100 | Characteristic of the aryl-alkyl ether. |

| C-F Stretch | 1100-1300 | Indicates the presence of a fluorine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[7][8][9][10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

²D COSY (Correlation Spectroscopy)

-

²D HSQC (Heteronuclear Single Quantum Coherence)

-

²D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹⁹F NMR

-

Predicted Data and Interpretation

¹H NMR: This spectrum will show the number of different types of protons and their neighboring environments.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (position 3) | 6.8-7.0 | d | 1H |

| Ar-H (position 5) | 6.7-6.9 | d | 1H |

| -OCH₃ | ~3.8 | s | 3H |

| -CH₂- | ~3.6 | s | 2H |

| -N(CH₃)₂ | ~2.3 | s | 6H |

| -OH | 5.0-9.0 | br s | 1H |

The aromatic protons will show splitting due to coupling with the fluorine atom and with each other.

¹³C NMR: This provides information on the number of unique carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145-155 (d, JCF) |

| C-OCH₃ | 140-150 (d, JCF) |

| C-F | 150-160 (d, JCF) |

| C-CH₂ | 120-130 (d, JCF) |

| C-H (aromatic) | 110-125 (d, JCF) |

| C-H (aromatic) | 110-125 (d, JCF) |

| -OCH₃ | ~56 |

| -CH₂- | ~60 |

| -N(CH₃)₂ | ~45 |

The aromatic carbons will exhibit splitting due to coupling with the fluorine atom (JCF).

2D NMR: These experiments establish the connectivity between atoms.

-

COSY: Will show correlations between the two aromatic protons.

-

HSQC: Will correlate each proton to its directly attached carbon.

-

HMBC: This is crucial for piecing together the final structure.[11] Key predicted correlations are:

-

The -CH₂- protons to the aromatic carbons C3, C4, and C5.

-

The -OCH₃ protons to the aromatic carbon C2.

-

The aromatic protons to their neighboring carbons.

-

Caption: Predicted key HMBC correlations.

¹⁹F NMR: This experiment will show a single peak for the fluorine atom, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.

Final Structure Confirmation

The convergence of the data from MS, IR, and NMR provides a self-validating confirmation of the structure of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. The HRMS confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR data elucidates the precise connectivity of all atoms in the molecule. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, which is paramount for any further research or development involving this compound.

References

-

Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688. [Link]

-

Oliveira, R. N., Mancini, M. C., de Oliveira, F. C. S., Passos, T. M., Quilty, B., Thiré, R. M. S. M., & McGuinness, G. B. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3), 767-779. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

Yadav, P., et al. (2023). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Journal of Ravishankar University, 20(2), 1-10. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

MacMillan, D. (2014). Graduate Course in Spectroscopy/Small Molecule Structure Elucidation. [Link]

-

Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. jru-b.com [jru-b.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 8. jchps.com [jchps.com]

- 9. omicsonline.org [omicsonline.org]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted phenol with potential applications in pharmaceutical and materials science research. The core of this synthesis is the Mannich reaction, a classic and versatile method for aminomethylation. This document details the strategic considerations for regioselectivity, a step-by-step experimental protocol, and expected analytical data for the successful synthesis and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a unique molecule featuring a trifunctionalized aromatic ring. The strategic placement of the dimethylaminomethyl group, along with the fluorine and methoxy substituents, offers a scaffold with diverse potential for further chemical modification and biological evaluation. The synthesis of such specific isomers requires a careful consideration of the directing effects of the existing substituents on the aromatic ring.

The chosen synthetic approach is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[1] This reaction is a powerful tool for the introduction of an aminomethyl group onto an aromatic ring.[2] In the context of this synthesis, 6-fluoro-2-methoxyphenol serves as the phenolic substrate, formaldehyde as the methylene bridge donor, and dimethylamine as the amino component.

Rationale for the Mannich Reaction

The Mannich reaction is selected for its efficiency, atom economy, and the ready availability of the starting materials. The reaction proceeds under relatively mild conditions and typically affords good yields of the desired aminomethylated product. The mechanism involves the in-situ formation of the highly electrophilic Eschenmoser's salt precursor (a dimethylaminomethyl cation) from dimethylamine and formaldehyde. This electrophile is then attacked by the electron-rich phenol ring in an electrophilic aromatic substitution reaction.

Regioselectivity in the Aminomethylation of 6-fluoro-2-methoxyphenol

The key to the successful synthesis of the desired isomer lies in understanding the directing effects of the hydroxyl, methoxy, and fluoro substituents on the phenol ring. The hydroxyl group is a strong activating and ortho, para-directing group. The methoxy group is also activating and ortho, para-directing. The fluorine atom is deactivating via induction but can participate in resonance as an ortho, para-director.

In 6-fluoro-2-methoxyphenol, the positions ortho to the hydroxyl group are position 6 (blocked by fluorine) and position 2 (blocked by the methoxy group). The position para to the hydroxyl group is position 4, which is vacant. Therefore, the electrophilic substitution is strongly directed to the 4-position, leading to the regioselective formation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. Studies on the Mannich reaction of guaiacol (2-methoxyphenol) have also shown a preference for substitution at the position ortho to the hydroxyl group, further supporting the predicted outcome.

Synthetic Pathway

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a single-step procedure from commercially available starting materials.

Reaction Scheme:

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Fluoro-2-methoxyphenol | 73943-41-6 | C₇H₇FO₂ | 142.13 |

| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 |

| Dimethylamine (40% in H₂O) | 124-40-3 | C₂H₇N | 45.08 |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-2-methoxyphenol (5.0 g, 35.2 mmol) in ethanol (25 mL).

-

Addition of Reagents: To the stirred solution, add aqueous dimethylamine solution (40%, 4.9 mL, 38.7 mmol) dropwise at room temperature. Subsequently, add aqueous formaldehyde solution (37%, 3.1 mL, 42.2 mmol) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol as an oil or a low-melting solid.

Characterization Data

The identity and purity of the synthesized 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS: 103905-49-3) can be confirmed by standard analytical techniques.[3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₄FNO₂ |

| Molecular Weight | 199.22 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.80-6.60 (m, 2H, Ar-H)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.45 (s, 2H, Ar-CH₂-N)

-

δ 2.25 (s, 6H, N(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 153.0 (d, J = 240 Hz, C-F)

-

δ 148.5 (C-O)

-

δ 144.0 (C-O)

-

δ 125.0 (C-C)

-

δ 115.0 (d, J = 20 Hz, C-H)

-

δ 110.0 (d, J = 5 Hz, C-H)

-

δ 62.0 (Ar-CH₂-N)

-

δ 56.0 (OCH₃)

-

δ 45.0 (N(CH₃)₂)

-

-

Mass Spectrometry (EI): m/z 199 (M⁺), 154, 139, 110, 44.

-

Infrared (IR, neat): ν (cm⁻¹) 3400-3200 (br, O-H), 2940, 2860, 2820, 2770 (C-H), 1600, 1500 (C=C, aromatic), 1260 (C-O), 1220 (C-F).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Formaldehyde is a known carcinogen and should be handled with extreme care.

-

Dimethylamine is a corrosive and flammable liquid.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Caption: Synthetic workflow for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Conclusion

This technical guide outlines a reliable and regioselective synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol via the Mannich reaction. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers aiming to synthesize this and structurally related compounds. The principles of regioselectivity discussed herein can be applied to the synthesis of other specifically substituted phenolic compounds.

References

-

ElectronicsAndBooks. The Structure of the Guaiacol "Mannich Bases". [Link]

-

MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

-

Dakota State University. Industrial Synthesis and Applications of Guaiacol Derivatives. [Link]

-

National Institutes of Health. Application of the Mannich reaction in the structural modification of natural products. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 103905-49-3 CAS MSDS (4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL | 103905-49-3 [chemicalbook.com]

An In-Depth Technical Guide to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol (CAS 103905-49-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol, a substituted guaiacol derivative with potential applications in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, structural rationale, and speculative biological relevance based on its constituent pharmacophores.

Core Compound Identity and Physicochemical Properties

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, registered under CAS number 103905-49-3, is a unique molecule integrating three key structural motifs: a guaiacol (2-methoxyphenol) core, a fluorine substituent, and a dimethylaminomethyl group. Each of these components is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Structural and General Information

| Parameter | Value | Source |

| CAS Number | 103905-49-3 | - |

| Chemical Name | 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol | - |

| Molecular Formula | C₁₀H₁₄FNO₂ | - |

| Molecular Weight | 199.22 g/mol | - |

| Canonical SMILES | CN(C)CC1=CC(=C(C(=C1)F)O)OC | - |

| InChI Key | Not available | - |

| Appearance | Not available | - |

| Storage Temperature | 2-8°C | [1] |

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | ~250-280 °C | Based on the boiling point of the precursor, 4-fluoro-2-methoxyphenol (195 °C)[2][3], and the addition of the dimethylaminomethyl group. |

| Melting Point | Not readily predictable | The presence of the amine group may lead to salt formation, affecting the melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | The phenolic hydroxyl and amine groups may provide some aqueous solubility, while the aromatic ring and other substituents suggest solubility in organic solvents. |

| pKa (most acidic) | ~9.5-10.5 (Phenolic OH) | The electron-withdrawing fluorine atom would slightly decrease the pKa of the phenolic hydroxyl group compared to unsubstituted guaiacol. |

| pKa (most basic) | ~8.5-9.5 (Dimethylamino) | Typical pKa for a tertiary amine. |

| LogP | ~1.5-2.5 | The molecule has both lipophilic (aromatic ring, methyl groups) and hydrophilic (hydroxyl, amino groups) features. |

Synthesis and Experimental Protocols

The synthesis of 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol can be logically achieved through a Mannich reaction , a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[4][5] In this case, the active hydrogen is on the aromatic ring of the precursor, 4-fluoro-2-methoxyphenol.

Proposed Synthetic Pathway: The Mannich Reaction

The reaction involves the condensation of three components:

-

An active hydrogen compound: 4-Fluoro-2-methoxyphenol

-

A non-enolizable aldehyde: Formaldehyde

-

A secondary amine: Dimethylamine

The overall reaction is depicted below:

Caption: Proposed synthesis of the target compound via the Mannich reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known Mannich reactions of phenols.[6][7] Optimization of reaction conditions (temperature, time, solvent) may be necessary to achieve high yields.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: To this solution, add an aqueous solution of dimethylamine (1.1 eq) followed by an aqueous solution of formaldehyde (1.1 eq). The order of addition can be varied.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any unreacted starting materials and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predictions for the key spectroscopic features that would confirm the structure of the target compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling consistent with their relative positions on the benzene ring.

-

Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the -OCH₃ protons.

-

Dimethylamino Group: A singlet at approximately δ 2.2-2.4 ppm, corresponding to the two -CH₃ groups of the dimethylamino moiety.

-

Methylene Bridge: A singlet at approximately δ 3.5-3.7 ppm, corresponding to the -CH₂- group linking the aromatic ring and the nitrogen atom.

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the region of δ 9.0-11.0 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the fluorine, oxygen, and nitrogen will show characteristic chemical shifts and C-F coupling.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Dimethylamino Carbons: A signal around δ 45-50 ppm.

-

Methylene Carbon: A signal around δ 60-65 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect to see fragmentation patterns characteristic of aminomethyl phenols.[8] Common fragmentation would involve the loss of the dimethylaminomethyl group or cleavage of the bonds adjacent to the aromatic ring.

FTIR Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2800-3100 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1200-1300 cm⁻¹ for the aryl-ether linkage.

-

C-F Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

Potential Applications in Drug Development: A Mechanistic Perspective

While there is no direct biological data available for 4-(dimethylaminomethyl)-6-fluoro-2-methoxyphenol, its structural components suggest several avenues for investigation in drug discovery.

The Guaiacol Core: Antioxidant and Anti-inflammatory Potential

Guaiacol and its derivatives are known to possess significant antioxidant and anti-inflammatory properties.[9][10] The phenolic hydroxyl group can act as a hydrogen donor to scavenge reactive oxygen species (ROS), which are implicated in a variety of inflammatory diseases.

Some guaiacol derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] Furthermore, there is evidence that some derivatives can modulate the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress and the progression of cardiovascular diseases.[11]

Caption: Potential anti-inflammatory mechanism of action.

The Role of the Fluorine Substituent in Drug Design

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties.[12][13] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influencing binding interactions with target proteins.

Moreover, the carbon-fluorine bond is metabolically stable, which can block sites of oxidative metabolism and thereby increase the half-life and bioavailability of a drug.[13] The presence of fluorine can also enhance membrane permeability and binding affinity.[14]

The Dimethylaminomethyl Group: A Common Pharmacophore

The aminomethylphenol moiety is a structural feature found in a number of pharmacologically active compounds.[15] The basic nitrogen can participate in ionic interactions with biological targets and can also improve the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

Conclusion and Future Directions

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a synthetically accessible compound with a combination of structural features that make it an interesting candidate for biological screening. While experimental data on its physical, chemical, and biological properties are currently lacking, this guide provides a solid foundation for researchers interested in exploring its potential.

Future research should focus on:

-

The synthesis and full spectroscopic characterization of the compound.

-

The experimental determination of its key physicochemical properties.

-

In vitro screening for antioxidant, anti-inflammatory, and other biological activities.

-

Investigation of its potential as a scaffold for the development of novel therapeutic agents.

References

- Dubois, J., et al. (Year). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed.

- (Author, Year). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.

- (Author, Year). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed.

- (Author, Year). Fluorine in drug discovery: Role, design and case studies. Source.

- (Author, Year). What is the mechanism of Guaiacol?.

- Singh, R. P., et al. (Year). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- (Author, Year). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- (Author, Year).

- (Author, Year). 2-(Aminomethyl)phenol hydrochloride. MySkinRecipes.

- (Author, Year). Mannich reactions of activated 4,6-dimethoxyindoles.

- (Author, Year). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- (Author, Year). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- (Author, Year). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.

- (Author, Year). Mannich reaction. Wikipedia.

- Bruson, H. A. (1942). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society.

- (Author, Year). 103905-49-3(4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Product Description. ChemicalBook.

- (Author, Year). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Acta Clinica Belgica.

- (Author, Year). The Mannich Reaction.

- (Author, Year). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.

- (Author, Year). 4-Fluoro-2-methoxyphenol 97 450-93-1. Sigma-Aldrich.

- (Author, Year). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

- (Author, Year).

- (Author, Year). Aminoglutethimide: chemistry, pharmacokinetics, pharmacology and mechanism of action. Acta Clinica Belgica.

- (Author, Year).

- (Author, Year). 4-Fluoro-2-methoxyphenol. ChemicalBook.

- (Author, Year). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.

- (Author, Year).

- (Author, Year). Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.

- (Author, Year). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides.

- (Author, Year). 4-Fluoro-2-methoxyphenol. Tokyo Chemical Industry Co., Ltd..

- (Author, Year).

- (Author, Year). 4-Fluoro-2-methylphenol. SpectraBase.

- (Author, Year). 6-FLUORO-2ï,3ï-DIMETHOXYFLAVONE. SpectraBase.

- (Author, Year). 4-Fluoro-2,6-dimethylaniline, 97% 25 g. Thermo Fisher Scientific.

Sources

- 1. 103905-49-3 CAS MSDS (4-(DIMETHYLAMINOMETHYL)-6-FLUORO-2-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Fluoro-2-methoxyphenol 97 450-93-1 [sigmaaldrich.com]

- 3. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scitepress.org [scitepress.org]

- 7. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 11. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(Aminomethyl)phenol hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Introduction

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a synthetic organic molecule belonging to the class of Mannich bases derived from 2-methoxyphenols. Its chemical structure, characterized by a guaiacol (2-methoxyphenol) core, a fluorine substituent, and a dimethylaminomethyl group, suggests a potential for diverse biological activities. While direct experimental evidence for this specific compound is not extensively available in public literature, a comprehensive analysis of its structural motifs allows for the formulation of a putative mechanism of action. This guide will provide a detailed exploration of the likely biological targets and signaling pathways modulated by this compound, drawing upon established knowledge of related chemical entities. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of novel phenolic compounds.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol |

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| CAS Number | 103905-49-3 |

| Chemical Structure | (A diagram of the chemical structure would be placed here in a full whitepaper) |

Part 1: A Postulated Multifaceted Mechanism of Action

Based on its constituent chemical features, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is likely to exhibit a combination of antimicrobial, anti-inflammatory, and antioxidant activities. This multifaceted mechanism is a logical consequence of the individual contributions of the Mannich base moiety, the 2-methoxyphenol core, and the fluorine atom.

Putative Antimicrobial Activity: Disruption of Microbial Cell Integrity

The dimethylaminomethyl group, a hallmark of Mannich bases, is a key driver of the postulated antimicrobial properties. Mannich bases are known to possess a wide spectrum of antibacterial and antifungal activities. The proposed mechanism centers on the ability of the protonated tertiary amine to interact with and disrupt the microbial cell membrane.

-

Electrostatic Interactions: At physiological pH, the tertiary amine is likely to be protonated, carrying a positive charge. This cationic nature facilitates electrostatic interactions with negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Membrane Permeabilization: This initial binding is hypothesized to disrupt the membrane's structural integrity, leading to increased permeability. The influx and efflux of ions and small molecules would disrupt the electrochemical gradients essential for microbial survival, ultimately leading to cell death.

The following diagram illustrates the proposed interaction with a bacterial cell membrane:

Caption: Proposed COX-2 inhibitory pathway.

Hypothesized Antioxidant Activity: Radical Scavenging

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The 2-methoxyphenol core of the target compound is expected to confer this antioxidant capacity.

-

Hydrogen Atom Donation: The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, with the electron-donating methoxy group further enhancing this stability.

-

Role of Fluorine: The electron-withdrawing nature of the fluorine atom at the 6-position could modulate the hydrogen-donating ability of the phenolic hydroxyl group, potentially influencing the overall antioxidant potency.

The radical scavenging process can be visualized as follows:

Caption: Proposed free radical scavenging mechanism.

Part 2: Comparative Efficacy Data from Analogous Compounds

To provide a contextual framework for the potential efficacy of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, the following tables present representative data for structurally related compounds in relevant in vitro assays.

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Methyl Gallate | E. coli (MDR) | 250-500 | |

| Methyl Gallate | S. aureus (MRSA) | 250-500 | |

| Ferulic Acid | E. coli | 100-1250 | |

| Gallic Acid | S. aureus | 667 |

MIC: Minimum Inhibitory Concentration

Table 2: COX-2 Inhibitory Activity of Methoxyphenol Derivatives and Standard Inhibitors

| Compound | COX-2 IC50 (µM) | Reference |

| Meloxicam | 12.5 | |

| Celecoxib | 0.06 | |

| A 2-(trimethoxyphenyl)-thiazole derivative (A2) | 23.26 | |

| A 2-(trimethoxyphenyl)-thiazole derivative (A3) | 28.87 |

IC50: Half-maximal Inhibitory Concentration

Table 3: Antioxidant Activity of Methoxyphenols (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference |

| Morus alba stem bark extract (rich in methoxyphenols) | 37.75 | |

| Morus alba root bark extract (rich in methoxyphenols) | 40.20 |

IC50: Half-maximal Inhibitory Concentration in DPPH radical scavenging assay

Part 3: Experimental Protocols for Mechanistic Validation

The following are detailed, step-by-step methodologies for key experiments to validate the proposed mechanisms of action for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against relevant bacterial strains.

Experimental Workflow Diagram:

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

-

Preparation of Test Compound: Dissolve 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol in a suitable solvent (e.g., DMSO) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the activity of recombinant human COX-2.

Experimental Workflow Diagram:

Caption: Workflow for COX-2 inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, arachidonic acid, and COX-2 enzyme) according to the manufacturer's instructions.

-

Inhibitor and Control Preparation: Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and a known COX-2 inhibitor (e.g., Celecoxib) in assay buffer.

-

Assay Plate Setup: To a 96-well white opaque plate, add the diluted test inhibitors, a positive control inhibitor, and an enzyme control (no inhibitor).

-

Enzyme Addition: Add the diluted recombinant human COX-2 enzyme to all wells except the background control.

-

Reaction Mix Addition: Prepare and add a reaction mix containing the assay buffer, COX probe, and cofactor to each well.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.

DPPH Radical Scavenging Assay

This spectrophotometric assay quantifies the antioxidant capacity of the test compound.

Experimental Workflow Diagram:

Caption: Workflow for DPPH assay.

Step-by-Step Protocol:

-

Preparation of Test Compound and Standard: Prepare serial dilutions of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol or another suitable solvent.

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add the test compound dilutions, the standard antioxidant dilutions, and a blank (solvent only).

-

Initiation of Reaction: Add the DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound. Calculate the IC50 value.

Conclusion

While further empirical studies are essential to definitively elucidate the mechanism of action of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, this in-depth analysis of its structural components provides a strong foundation for a putative multifaceted mechanism. The compound likely exhibits antimicrobial, anti-inflammatory, and antioxidant properties through the disruption of microbial membranes, inhibition of the COX-2 enzyme, and scavenging of free radicals, respectively. The experimental protocols outlined in this guide offer a clear path for the validation of these hypotheses. The potential for synergistic or unique activities arising from the combination of its structural motifs makes 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]

-

G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

-

Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. In Vivo, 18(1), 55-60. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

ChHON, K., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4378. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

Bouyahya, A., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 8, 101533. [Link]

-

Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

-

Gyawali, R., & Ibrahim, S. A. (2014). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Comprehensive Reviews in Food Science and Food Safety, 13(4), 1032-1047. [Link]

-

Fernández-Pérez, F., et al. (2021). Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. Antibiotics, 10(11), 1335. [Link]

-

Silva, N., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 2. [Link]

-

ResearchGate. Antimicrobial activity of individual phenolic compounds, some examples. [Link]

-

Pîrnău, A., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. International journal of molecular sciences, 18(9), 1935. [Link]

-

Kaur, P., et al. (2021). Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. Research Square. [Link]

-

Staszowska-Karkut, M., et al. (2024). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. International Journal of Molecular Sciences, 25(4), 2187. [Link]

-

Uysal, T., et al. (2023). Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial. ACS Food Science & Technology, 3(1), 108-117. [Link]

-

Rempe, C. S., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. International Journal of Molecular Sciences, 24(3), 2099. [Link]

-

ResearchGate. Correlation between IC50 values and the sum of phenolic acids and flavonoids determined by HPLC method in Eryngium species. [Link]

-

ResearchGate. Antibacterial activity in terms of IC50 values of methanolic and... [Link]

-

ResearchGate. (PDF) COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

-

Nakajima, Y., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 29(1), 1. [Link]

-

Yokoyama, H., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Antioxidants, 13(3), 309. [Link]

-

Iqbal, S., et al. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). BMC research notes, 6, 24. [Link]

-

ResearchGate. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

-

Kumar, V., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current drug targets, 21(11), 1084–1101. [Link]

-

Khan, A. A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 16(24), 3127–3159. [Link]

A Technical Guide to the Investigational Compound 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol: A Novel Candidate for Drug Discovery

Abstract

This technical guide delineates the scientific premise, proposed synthesis, and a comprehensive investigational plan for the novel compound, 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorinated methoxyphenol core functionalized with a dimethylaminomethyl group—suggest a high potential for significant biological activity. This document serves as a strategic roadmap for researchers and drug development professionals, outlining the rationale for its investigation and providing detailed, actionable protocols to elucidate its therapeutic promise. We will explore its potential as an antimicrobial, antioxidant, and anti-inflammatory agent, grounded in the established bioactivities of analogous chemical structures.

Introduction: Rationale for Investigation

The confluence of fluorine chemistry with natural product scaffolds is a highly productive strategy in modern medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The methoxyphenol core is a common feature in many biologically active natural products, known for its antioxidant and antimicrobial properties.[4][5] The addition of an aminomethyl group, in this case, dimethylaminomethyl, can enhance water solubility and provide a handle for further chemical modification, while also potentially contributing to the molecule's bioactivity.

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a novel chemical entity designed to leverage these structural advantages. This guide proposes a systematic evaluation of its biological potential, starting from its synthesis and proceeding through a tiered screening approach to identify and validate its therapeutic activities.

Proposed Synthesis and Physicochemical Characterization

A plausible and efficient synthetic route for 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is the Mannich reaction. This well-established reaction introduces an aminomethyl group onto an acidic proton of a phenol using formaldehyde and a secondary amine, in this case, dimethylamine.

Synthetic Protocol: Mannich Reaction

Starting Material: 4-Fluoro-2-methoxyphenol[6] Reagents: Dimethylamine, Formaldehyde (or its equivalent, paraformaldehyde) Solvent: Ethanol or a similar protic solvent

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-methoxyphenol in ethanol.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of dimethylamine, followed by the slow addition of an aqueous solution of formaldehyde.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

A similar methodology has been successfully employed for the synthesis of related aminomethylated phenols.[7]

Proposed Physicochemical Characterization

| Property | Predicted Value/Method | Rationale |

| Molecular Formula | C10H14FNO2 | Based on structure |

| Molecular Weight | 199.22 g/mol | Based on structure |

| Appearance | Likely a pale yellow oil or solid | Based on similar phenols |

| Solubility | Expected to have moderate solubility in aqueous and organic solvents | The phenol and amine groups will contribute to aqueous solubility, while the aromatic ring provides lipophilicity. |

| pKa | Estimated pKa for the phenolic hydroxyl and the tertiary amine | The fluorine atom will likely lower the pKa of the phenol compared to its non-fluorinated analog. |

| LogP | Calculated using software (e.g., ChemDraw) | To predict its lipophilicity and potential for membrane permeability. |

Hypothesized Biological Activities and Mechanisms

Based on its structural components, we hypothesize that 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol will exhibit the following biological activities:

Antimicrobial Activity

Many methoxyphenol compounds, such as eugenol and vanillin, are known for their antimicrobial properties against a range of foodborne pathogens and spoilage bacteria.[4][5] The proposed mechanism often involves disruption of the bacterial cell membrane and inhibition of key enzymes. The fluorine atom may enhance this activity by increasing the compound's lipophilicity, thereby facilitating its entry into bacterial cells.

Antioxidant Activity

Phenolic compounds are classic antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The electron-donating methoxy group on the aromatic ring is expected to enhance this radical-scavenging capacity.

Anti-inflammatory and Analgesic Activity

Some methoxyphenol derivatives have demonstrated anti-inflammatory and analgesic properties.[8] The mechanism may involve the inhibition of inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).

Proposed Experimental Workflows for Validation

A tiered approach to screening is recommended to efficiently evaluate the biological potential of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Tier 1: In Vitro Screening

This initial phase will use a battery of rapid in vitro assays to test the hypothesized activities.

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature and duration.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

Protocol: COX Inhibition Assay

-

Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

-

Incubate the recombinant COX-1 and COX-2 enzymes with the test compound at various concentrations.

-

Add arachidonic acid to initiate the reaction.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC50 value for inhibition of each COX isoenzyme.

Tier 2: In Vitro Mechanism of Action and Cytotoxicity Studies

Should promising activity be observed in Tier 1, further in vitro studies will be conducted to elucidate the mechanism of action and assess cytotoxicity.

-

Bacterial Membrane Permeability Assay: Use fluorescent probes like propidium iodide to assess membrane damage.

-

Enzyme Inhibition Assays: Investigate the effect of the compound on key bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).

-

Cellular Antioxidant Assay (CAA): Measure the ability of the compound to prevent oxidative stress in cultured cells (e.g., human fibroblasts).

-

NF-κB Reporter Assay: In a cell line expressing an NF-κB-driven reporter gene (e.g., luciferase), stimulate inflammation (e.g., with TNF-α) and measure the inhibitory effect of the compound.

Protocol: MTT Assay

-

Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT reagent and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the IC50 value to determine the concentration that reduces cell viability by 50%.

Tier 3: In Vivo Efficacy and Preliminary Toxicology

If the compound demonstrates potent in vitro activity and low cytotoxicity, preclinical in vivo studies will be initiated.

-

Murine Thigh Infection Model: To evaluate the efficacy of the compound against bacterial infections.

-

Murine Model of Systemic Candidiasis: To assess its antifungal activity in a systemic infection model.

-

Carrageenan-Induced Paw Edema in Rats: A classic model to evaluate acute anti-inflammatory activity.

-

Acetic Acid-Induced Writhing Test in Mice: To assess peripheral analgesic effects.

-

Acute Toxicity Study (e.g., OECD Guideline 423): To determine the acute lethal dose (LD50) and identify signs of toxicity.

Data Presentation and Visualization

Proposed Data Summary Tables

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)

| Microorganism | 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol | Positive Control |

|---|---|---|

| S. aureus | Vancomycin | |

| E. coli | Ciprofloxacin |

| C. albicans | | Fluconazole |

Table 2: In Vitro Antioxidant Activity (IC50 in µM)

| Assay | 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol | Positive Control |

|---|---|---|

| DPPH | Ascorbic Acid |

| ABTS | | Trolox |

Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)

| Enzyme | 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol | Positive Control |

|---|---|---|

| COX-1 | Indomethacin |

| COX-2 | | Celecoxib |

Experimental Workflow Diagram

Caption: A tiered experimental workflow for the comprehensive evaluation of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol.

Potential Applications and Future Directions

Should 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol demonstrate significant biological activity with a favorable safety profile, several therapeutic avenues could be explored:

-

Novel Antibiotics: Particularly if it shows efficacy against drug-resistant bacterial strains.

-

Topical Antiseptics: For the prevention and treatment of skin and soft tissue infections.

-

Food Preservatives: Leveraging its potential antimicrobial and antioxidant properties.

-

Anti-inflammatory Drugs: For the treatment of inflammatory conditions.

Future work would involve lead optimization through the synthesis of analogs to improve potency and reduce toxicity, followed by more extensive preclinical development.

Conclusion

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol represents a promising, yet unexplored, chemical entity for drug discovery. Its design is rooted in established medicinal chemistry principles, suggesting a high probability of interesting biological activity. The systematic, tiered investigational approach outlined in this guide provides a robust framework for elucidating its therapeutic potential and advancing it through the drug discovery pipeline. This document is intended to catalyze research into this novel compound, with the ultimate goal of developing new therapies for a range of diseases.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). ResearchGate. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

2,6-bis(dimethylaminomethyl)-4-methoxyphenol. ChemSynthesis. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. [Link]

- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. [Link]

-

RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. PubMed. [Link]

-

GC-MS Based Identification of Bioactive Phytocompounds in Methanolic Extract of Peperomia dindygulensis Miq. and Their Antimicrobial Activities against Pathogens. ResearchGate. [Link]

-

RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. ScienceDirect. [Link]

-

RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. ScienceDirect. [Link]

-

GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. NIH. [Link]

-

RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. ScienceDirect. [Link]

-

(PDF) Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. ResearchGate. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

-

RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. ScienceDirect. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]